Bis(1-methylcyclopropyl)methanone

Description

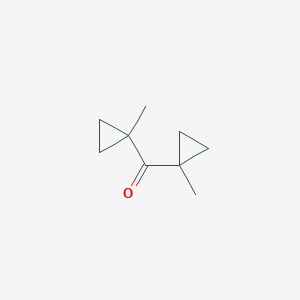

While specific research exclusively focused on Bis(1-methylcyclopropyl)methanone is limited in publicly accessible literature, its structure places it firmly within the well-studied class of cyclopropyl (B3062369) ketones. The presence of two strained three-membered rings directly attached to the carbonyl carbon suggests a fascinating interplay of steric and electronic effects that influence its reactivity. The methyl groups at the C1 position of each cyclopropyl ring further add to its structural complexity and are expected to modulate its chemical behavior compared to its unsubstituted counterpart, dicyclopropyl ketone.

The introduction of two 1-methylcyclopropyl groups in this compound is anticipated to introduce several key structural and electronic modifications:

Increased Steric Hindrance: The methyl groups, along with the cyclopropyl rings, create a sterically congested environment around the carbonyl group. This can influence the accessibility of the carbonyl carbon to nucleophiles.

Electronic Effects: The methyl groups are electron-donating, which can affect the electron density of the cyclopropyl rings and, consequently, the degree of conjugation with the carbonyl group.

Modified Ring Strain: While the fundamental strain of the cyclopropane (B1198618) ring remains, the methyl substitution can subtly alter the bond angles and energies within the ring system.

These structural attributes make this compound a valuable model for studying the impact of α-substitution on the chemistry of dicyclopropyl ketones.

Research into strained ring compounds, particularly those containing cyclopropane and cyclobutane rings, is a vibrant area of organic chemistry. The high ring strain in these molecules, arising from deviations from ideal bond angles, leads to unique reactivity. utexas.edulibretexts.orgmasterorganicchemistry.com The stored energy within the strained rings can be released in various chemical transformations, making them versatile building blocks in organic synthesis.

Key research trajectories in this field include:

Ring-Opening Reactions: The facile cleavage of the cyclopropane ring under various conditions (e.g., acid, base, transition metals) allows for the synthesis of a diverse range of acyclic compounds.

Cycloaddition Reactions: Strained rings can participate in various cycloaddition reactions, providing access to more complex cyclic and polycyclic systems.

Rearrangement Reactions: Photochemical and thermal rearrangements of strained ring compounds often lead to interesting and synthetically useful molecular architectures.

The study of compounds like this compound contributes to a deeper understanding of how strain and substitution patterns govern the chemical behavior of these fascinating molecules.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide information for the closely related and well-documented compound, Dicyclopropyl methanone (B1245722) , to offer a comparative perspective on the expected properties.

Table 1: Physicochemical Properties of Dicyclopropyl methanone

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| CAS Number | 1121-37-5 |

| Appearance | Colorless liquid |

| Boiling Point | 159-160 °C |

| Density | 0.945 g/mL at 25 °C |

Data sourced from publicly available chemical databases.

Table 2: Spectroscopic Data of Dicyclopropyl methanone

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Multiplets in the upfield region (approx. 0.8-1.2 ppm) corresponding to the cyclopropyl protons. |

| ¹³C NMR | Signals for the cyclopropyl carbons and a downfield signal for the carbonyl carbon (approx. 209 ppm). |

| IR Spectroscopy | Strong absorption band around 1690-1710 cm⁻¹ characteristic of the C=O stretch in a ketone conjugated with a cyclopropyl ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 110, with characteristic fragmentation patterns. |

This data is representative of the parent compound and serves as an estimation for this compound. The presence of methyl groups in the target compound would lead to additional signals and shifts in the respective spectra.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68498-77-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

bis(1-methylcyclopropyl)methanone |

InChI |

InChI=1S/C9H14O/c1-8(3-4-8)7(10)9(2)5-6-9/h3-6H2,1-2H3 |

InChI Key |

HYZGPGPQOVDABV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)C2(CC2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Approaches

Strategies for the Formation of Bis(1-methylcyclopropyl)methanone

Construction of 1-Methylcyclopropyl Moieties

The formation of the 1-methylcyclopropyl group is a critical step that can be achieved through various cyclopropanation techniques. These methods involve the creation of the three-membered ring from acyclic precursors.

Catalytic cyclopropanation reactions are powerful tools for the synthesis of cyclopropane (B1198618) rings. The Simmons-Smith reaction and its variants are particularly notable for their utility in converting alkenes to cyclopropanes. wikipedia.orgthermofisher.com This reaction typically involves an organozinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgvaia.com The carbenoid then reacts with an alkene in a stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgvaia.com

For the synthesis of a 1-methylcyclopropyl group, a suitable starting material would be a 1-methyl-substituted alkene. The Simmons-Smith reagent would then deliver a methylene (B1212753) (CH₂) unit to the double bond to form the desired cyclopropane ring. vaia.com Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can offer improved reactivity and yield. wikipedia.orgtcichemicals.com Furthermore, cobalt-catalyzed Simmons-Smith-type reactions have been developed, which can effectively cyclopropanate both electron-rich and electron-deficient alkenes. researchgate.net

Table 1: Variants of the Simmons-Smith Reaction

| Variant | Reagents | Key Features | References |

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific, can be expensive. | wikipedia.org, vaia.com |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Increased reactivity and yield. | wikipedia.org, tcichemicals.com |

| Cobalt-Catalyzed | CH₂Br₂ + Zn + CoBr₂ complex | Effective for a broader range of alkenes. | researchgate.net |

Nucleophilic cyclopropanation offers an alternative route to cyclopropane rings. One such method involves the use of bis(iodozincio)methane, a dizinc (B1255464) reagent that can react with carbonyl compounds. rsc.orgresearchgate.net For instance, the reaction of a 1,2-diketone with bis(iodozincio)methane can lead to the formation of a cyclopropanediol derivative through a sequential nucleophilic attack of the dizinc reagent on the carbonyl groups. researchgate.net This approach could be adapted to construct the bis(1-methylcyclopropyl) framework from a suitable diketone precursor. The reaction often proceeds with high diastereoselectivity. researchgate.net

Intramolecular cyclization reactions provide another powerful strategy for synthesizing cyclopropane rings. These reactions often involve the formation of a carbon-carbon bond within a single molecule to close the three-membered ring. A common approach is the 1,3-elimination reaction, where a leaving group is displaced by an intramolecular nucleophilic attack from a carbanion located three atoms away. tandfonline.comnih.gov The stereochemistry of this cyclization is influenced by factors such as the nature of the leaving group and the reaction conditions. tandfonline.com

Ring-opening/cyclization reactions of other cyclopropane derivatives can also be employed to generate new cyclopropane structures. nih.gov Furthermore, the introduction of carbonyl groups onto a cyclopropane ring can activate it for subsequent intramolecular cyclization reactions, a process that can be viewed as a formal homo-Nazarov cyclization. researchgate.netchimia.ch

Introduction of the Methanone (B1245722) Functional Group

Once the bis(1-methylcyclopropyl) framework is established, typically in the form of the corresponding alcohol, the final step is the introduction of the methanone (ketone) functional group.

The oxidation of a secondary alcohol, such as bis(1-methylcyclopropyl)carbinol, to a ketone is a common and well-established transformation in organic synthesis. The Swern oxidation is a widely used method for this purpose due to its mild reaction conditions and high tolerance for various functional groups. wikipedia.orgadichemistry.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgadichemistry.com The alcohol is oxidized to the corresponding ketone, in this case, this compound, without over-oxidation to a carboxylic acid. organic-chemistry.orgbyjus.com A notable drawback of the Swern oxidation is the production of the malodorous byproduct dimethyl sulfide. organic-chemistry.org

Table 2: Key Reagents in Swern Oxidation

| Reagent | Function | References |

| Dimethyl Sulfoxide (DMSO) | Oxidizing agent precursor. | wikipedia.org, adichemistry.com |

| Oxalyl Chloride | Activator for DMSO. | wikipedia.org, adichemistry.com |

| Triethylamine | Hindered organic base. | wikipedia.org, adichemistry.com |

Carbonylative Transformations

Carbonylative transformations, which involve the introduction of a carbonyl group (C=O) using carbon monoxide or other carbonylating agents, offer a powerful and direct approach to ketones. While specific examples for the direct synthesis of this compound via this method are not extensively documented, established palladium-catalyzed carbonylative coupling reactions provide a strong foundation for its potential synthesis. rsc.org

A hypothetical yet plausible carbonylative approach could involve the palladium-catalyzed coupling of a 1-methylcyclopropyl organometallic reagent, such as a 1-methylcyclopropylboronic acid, with carbon monoxide. The development of efficient methods for the Suzuki-Miyaura cross-coupling of cyclopropylboronic acids and their derivatives with various electrophiles suggests that a similar reaction with a carbonyl source is feasible. nih.govaudreyli.comrsc.orgnih.gov The general scheme would involve the oxidative addition of a palladium(0) catalyst to a 1-methylcyclopropyl halide, followed by CO insertion and subsequent reductive elimination to furnish the desired ketone.

Key to the success of such a strategy would be the stability of the 1-methylcyclopropyl organometallic intermediate and the suppression of undesired side reactions. The propensity of some cyclopropylboronic acids to undergo protodeboronation can be a challenge, though the use of potassium organotrifluoroborates has been shown to improve stability and reactivity. nih.gov

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis begins with a common core and progressively introduces diversity. rsc.org While less intuitive for a symmetrical molecule like this compound, a divergent approach could be conceptually applied to generate a library of related dicyclopropyl ketones with varying substituents on the cyclopropyl (B3062369) rings, starting from a common precursor.

A classic, more linear approach to the parent dicyclopropyl ketone starts from γ-butyrolactone, which undergoes a series of reactions including condensation, decarboxylation, and intramolecular cyclization to form the dicyclopropyl ketone framework. orgsyn.orgchemicalbook.comgoogle.com This established route provides a benchmark against which more advanced convergent strategies for the methylated analog can be compared.

Stereocontrol and Asymmetric Synthesis Considerations

The presence of two stereogenic centers in this compound (one at each of the methyl-substituted cyclopropyl carbons) necessitates careful consideration of stereocontrol. The synthesis can lead to a mixture of diastereomers (cis and trans isomers relative to the plane of the carbonyl group) and enantiomers.

Diastereoselective Approaches

Achieving diastereoselectivity in the synthesis of this compound involves controlling the relative orientation of the two 1-methylcyclopropyl groups. This can be addressed during the cyclopropanation step or in the coupling of pre-formed cyclopropyl units.

Methods for diastereoselective cyclopropanation are well-established and often rely on the steric or electronic influence of existing functional groups in the substrate. nih.govacs.org For instance, directed Simmons-Smith cyclopropanation reactions of alkenyl cyclopropyl carbinol derivatives have been shown to proceed with high diastereoselectivity, furnishing stereodefined bicyclopropanes. acs.orgnih.gov Although this specific substrate is not directly applicable to the synthesis of the target ketone, the principle of using a directing group to influence the facial selectivity of the cyclopropanation is highly relevant.

In a potential convergent synthesis, the coupling of two 1-methylcyclopropyl fragments could also be subject to diastereoselective control, depending on the coupling method and the nature of the reactants. The rigid structure of the cyclopropyl ring can influence the approach of the second cyclopropyl unit. acs.org

Enantioselective Methodologies

The synthesis of enantiomerically pure this compound requires the use of asymmetric synthesis techniques. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.

Catalytic enantioselective cyclopropanation reactions have emerged as powerful tools for the synthesis of optically active cyclopropanes. nih.govrsc.org These methods often employ transition metal catalysts, such as those based on rhodium or palladium, in conjunction with chiral ligands. The catalyst creates a chiral environment that favors the formation of one enantiomer of the cyclopropane ring over the other.

Another approach involves the use of enantiomerically pure cyclopropylboronic acids in cross-coupling reactions. It has been demonstrated that Suzuki-type couplings of optically active cyclopropylboronic acids can proceed with retention of configuration at the chiral carbon, providing a route to enantiomerically enriched cyclopropyl-containing molecules. nih.gov This strategy could be adapted to the synthesis of chiral this compound by using an enantiomerically pure 1-methylcyclopropylboronic acid derivative.

The following table summarizes potential synthetic strategies and the key stereochemical considerations:

| Synthetic Strategy | Description | Stereochemical Control |

| Carbonylative Coupling | Palladium-catalyzed reaction of a 1-methylcyclopropyl organometallic reagent with carbon monoxide. | Control would depend on the stereochemical integrity of the organometallic reagent and the mechanism of the coupling reaction. |

| Convergent Synthesis | Coupling of two pre-formed 1-methylcyclopropyl units with a carbonyl source. | Diastereoselectivity could be influenced by the coupling conditions. Enantioselectivity would rely on using enantiomerically pure cyclopropyl fragments. |

| Diastereoselective Cyclopropanation | Stepwise formation of the cyclopropyl rings using a substrate-controlled or reagent-controlled diastereoselective cyclopropanation method. | Aims to control the relative stereochemistry of the two methyl groups. |

| Enantioselective Catalysis | Use of a chiral catalyst to induce asymmetry during the cyclopropanation or a key bond-forming step. | Aims to produce a single enantiomer of the final product. |

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of Bis(1-methylcyclopropyl)methanone would be expected to show distinct signals for the methyl and cyclopropyl (B3062369) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent carbonyl group.

Methyl Protons (CH₃): A singlet would be anticipated for the six equivalent methyl protons. The proximity to the carbonyl group would likely shift this signal downfield compared to a typical methyl group on a cyclopropane (B1198618) ring.

Cyclopropyl Protons (CH₂): The methylene (B1212753) protons on the two cyclopropyl rings would likely appear as complex multiplets in the upfield region of the spectrum. Due to the rigid nature of the cyclopropyl ring, these protons are diastereotopic, meaning they are chemically non-equivalent and would exhibit distinct chemical shifts and coupling patterns.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.

Carbonyl Carbon (C=O): A signal in the highly downfield region (typically > 200 ppm) would be characteristic of the ketone carbonyl carbon.

Quaternary Cyclopropyl Carbons: The two equivalent carbons of the cyclopropyl rings directly attached to the carbonyl group and the methyl group would appear as a single signal.

Methyl Carbons (CH₃): A signal in the upfield region would correspond to the two equivalent methyl carbons.

Methylene Cyclopropyl Carbons (CH₂): A signal would also be present for the four equivalent methylene carbons of the cyclopropyl rings.

A data table of ¹³C NMR chemical shifts is not available in the searched literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

2D NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, helping to confirm the connectivity within the cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which would be useful in confirming the three-dimensional structure.

Specific 2D NMR data for this compound could not be found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by the characteristic absorption of the carbonyl group.

C=O Stretch: A strong absorption band would be expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group. The conjugation with the cyclopropyl rings might slightly lower this frequency.

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the methyl and cyclopropyl groups would be observed in the region of 2850-3000 cm⁻¹.

Cyclopropyl Ring Vibrations: Characteristic absorptions for the cyclopropane ring are also expected, though they can be complex.

A detailed FT-IR peak table is not available in the public domain.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR.

The C=O stretch would also be visible in the Raman spectrum.

The symmetric vibrations of the cyclopropyl rings would likely give rise to strong Raman signals.

No experimental Raman spectroscopy data for this compound has been found in the reviewed literature.

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. In a typical electron ionization mass spectrometry (EI-MS) experiment, a molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The pattern of these fragments provides a molecular fingerprint that aids in structure elucidation.

For this compound (C₉H₁₄O, molecular weight: 138.21 g/mol ), one would anticipate the molecular ion peak at an m/z (mass-to-charge ratio) of 138. Subsequent fragmentation would likely involve the cleavage of the cyclopropyl rings and the carbonyl group. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. However, specific experimental mass spectral data, including the relative intensities of fragment ions for this compound, are not available in the public domain through sources such as the NIST Chemistry WebBook. The analysis of a related, simpler compound, cyclopropane, in mass spectrometry shows a strong molecular ion, with significant fragmentation involving the loss of a hydrogen atom to form the stable allyl cation. A detailed study of this compound would be necessary to confirm its specific fragmentation pathways.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [C₉H₁₄O]⁺˙ (Molecular Ion) | 138 | |

| [C₅H₇O]⁺ | 83 | |

| [C₄H₇]⁺ | 55 | |

| [CH₃CO]⁺ | 43 |

Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.

X-ray Crystallography for Three-Dimensional Structural Characterization

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) analysis offers the most detailed and accurate structural information. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

As of now, there are no published reports detailing the single-crystal X-ray structure of this compound in open-access crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Such a study would provide invaluable information on the conformation of the two 1-methylcyclopropyl groups relative to the central ketone, including the dihedral angles and the planarity of the carbonyl group. For comparison, the crystal structure of a related compound, bis(piperidin-1-yl)methanone, reveals a non-planar arrangement of the two piperidine (B6355638) rings. uni-saarland.de

Table 2: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study; the values are currently undetermined.

Powder X-ray Diffraction Analyses

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, determining lattice parameters, and assessing sample purity. In PXRD, a powdered sample is exposed to X-rays, and the diffraction pattern, consisting of a series of peaks at different angles, is recorded.

Similar to the single-crystal data, a standard powder diffraction pattern for this compound is not available in the Powder Diffraction File (PDF) database maintained by the International Centre for Diffraction Data (ICDD). A PXRD analysis would be beneficial for characterizing the bulk material and could be used for quality control in synthetic applications.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Cyclopropane |

| Allyl cation |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Cyclopropyl (B3062369) Ring Transformations

The three-membered rings in bis(1-methylcyclopropyl)methanone are susceptible to cleavage under various conditions due to significant ring strain. These transformations often proceed through distinct mechanistic pathways, leading to a range of molecular architectures.

The ring-opening of cyclopropyl ketones like this compound can be initiated by nucleophiles, with the regioselectivity of the cleavage being a key aspect. smolecule.com In phosphine-catalyzed reactions, a nucleophile such as triphenylphosphine (B44618) attacks a carbon atom adjacent to the carbonyl group. smolecule.com This attack leads to the formation of a zwitterionic intermediate, which then undergoes further intramolecular reactions to yield a ring-opened product. smolecule.com

The regioselectivity of this ring-opening is influenced by the electronic properties of the substituents on the cyclopropane (B1198618) ring. smolecule.com Electron-withdrawing groups tend to enhance the electrophilicity of the adjacent carbon atoms, directing the nucleophilic attack, while electron-donating groups can stabilize different potential carbocationic intermediates, thus altering the site of cleavage. smolecule.com

Catalytic systems play a crucial role in directing the chemoselectivity of these ring-opening reactions. smolecule.com For instance, iron-catalyzed reductive ring-opening presents an alternative pathway for these transformations. smolecule.com

Under photocatalytic conditions, this compound can undergo formal [3+2] cycloaddition reactions. smolecule.com The mechanism is initiated by a single-electron transfer, often facilitated by a ruthenium-based photocatalyst, which reduces the cyclopropyl ketone to a ketyl radical anion. smolecule.com This intermediate then undergoes ring-opening by cleaving the more substituted carbon-carbon bond, resulting in a stabilized radical species that can react with an alkene to form a five-membered ring. smolecule.com Visible light photoredox catalysis, using catalysts like ruthenium polypyridyl complexes, allows these reactions to proceed under mild conditions. smolecule.com

Radical intermediates are central to several transformations of this compound. In formal [3+2] cycloadditions, the key step is the formation of a ketyl radical anion through a one-electron reduction of the ketone. smolecule.com This radical species is prone to ring-opening, as the cleavage of a C-C bond in the strained ring is energetically favorable and leads to a more stable radical intermediate. smolecule.com This subsequent radical can then participate in cycloaddition reactions. smolecule.com Catalysts such as samarium(II) iodide are also known to promote formal [3+2] cycloadditions through similar single-electron transfer mechanisms, highlighting the importance of radical pathways in the chemistry of this compound. smolecule.com

Reactivity of the Ketone Carbonyl Group

The carbonyl group in this compound is a key site of reactivity, participating in a variety of addition and condensation reactions typical of ketones.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. smolecule.com These nucleophilic addition reactions can lead to the formation of corresponding alcohols or other derivatives. smolecule.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the ketone to a secondary alcohol. smolecule.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent/Conditions | Product |

| This compound | 1. Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| 2. H₃O⁺ | ||

| This compound | NaBH₄, MeOH | Bis(1-methylcyclopropyl)methanol |

| This compound | LiAlH₄, Et₂O, then H₃O⁺ | Bis(1-methylcyclopropyl)methanol |

This compound can undergo condensation reactions with amines and their derivatives to form imines and related compounds. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives can produce hydrazones. These reactions are fundamental in the derivatization of ketones for both synthetic and analytical purposes.

Table 2: Condensation and Derivatization Reactions

| Reactant | Reagent/Conditions | Product Type |

| This compound | Hydroxylamine (NH₂OH) | Oxime |

| This compound | Hydrazine (N₂H₄) | Hydrazone |

| This compound | Semicarbazide (NH₂CONHNH₂) | Semicarbazone |

Catalytic and Stoichiometric Reaction Studies

Metal catalysts play a pivotal role in activating the cyclopropyl groups of dicyclopropyl ketone derivatives, leading to ring-opening and subsequent functionalization. While specific studies on this compound are not extensively documented in the reviewed literature, research on closely related cyclopropyl ketones provides a strong basis for understanding its potential transformations.

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling reactions. libretexts.orglibretexts.org In the context of cyclopropyl ketones, palladium catalysis can facilitate tandem Heck-ring-opening reactions. For instance, studies on alkenyl cyclopropyl diols have shown that palladium catalysts can induce a Heck addition followed by a regioselective and stereoselective ring-opening of the cyclopropane ring. nih.gov The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The specific pathway for a dicyclopropyl ketone derivative would likely begin with the oxidative addition of a C-C bond of the cyclopropyl ring to the Pd(0) center.

A proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is detailed below:

| Step | Description |

| Oxidative Addition | A low-valent palladium(0) complex undergoes oxidative addition into a carbon-halogen or carbon-carbon bond of the substrate. |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium(II) complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. |

This table illustrates a general palladium-catalyzed cross-coupling cycle, which can be adapted for transformations of dicyclopropyl ketones.

Zinc-Catalyzed Reactions:

Zinc catalysts have been employed in the ring-opening reactions of cyclopropanols and related compounds. researchgate.net For example, a zinc aminoalkoxide catalyst generated from Et2Zn and a β-aminoalcohol can promote the β-allylation of cyclopropanols. researchgate.net Mechanistic studies suggest the involvement of a zinc homoenolate intermediate. researchgate.net In the case of dicyclopropyl ketones, zinc reagents can act as nucleophiles in nickel-catalyzed cross-coupling reactions, leading to ring-opened products. chemrxiv.orgnih.gov While direct zinc catalysis on dicyclopropyl ketones is less common in the provided literature, zinc metallacycles are known to be versatile intermediates in organic synthesis. purdue.edu Zinc catalysts are also effective in the reduction of ketones. mdpi.com

Copper-Catalyzed Reactions:

Copper catalysts are versatile and have been used in a variety of reactions involving cyclopropane derivatives. For example, copper-catalyzed alkenylmagnesiation of cyclopropenes is a key step in the synthesis of cyclopropyl diols, which can then undergo further transformations. nih.gov Copper-catalyzed reactions often proceed through radical or organocopper intermediates. acs.org In the context of ketones, copper catalysts can facilitate methylenation reactions and the synthesis of α-ketoamides. chemrxiv.orgacs.org The choice of ligand is often crucial in determining the reactivity and selectivity of copper-catalyzed transformations. acs.org

A summary of metal-catalyzed transformations relevant to dicyclopropyl ketones is presented below:

| Metal | Reaction Type | Substrate Class | Key Intermediates |

| Palladium | Heck-Ring-Opening | Alkenyl Cyclopropyl Diols | Pd(II) intermediates |

| Nickel/Zinc | Cross-Coupling | Cyclopropyl Ketones | Organozinc reagents, Alkylnickel(II) intermediates |

| Copper | Alkenylmagnesiation | Cyclopropenes | Organomagnesium reagents, Organocopper intermediates |

This table summarizes key metal-catalyzed reactions on cyclopropane-containing molecules, providing a framework for the expected reactivity of this compound.

Understanding the intermediates and transition states in the reactions of dicyclopropyl ketones is crucial for controlling the reaction pathways and product selectivity.

In nickel-catalyzed cross-coupling reactions of cyclopropyl ketones with organozinc reagents, a key proposed intermediate is a homoallyl nickel(II) species, formed after the ring-opening of the cyclopropyl ketone. chemrxiv.org Theoretical studies suggest that the C-C bond activation proceeds through a concerted, asynchronous ring-opening transition state. chemrxiv.org Alternative mechanisms involving nickeladihydropyran intermediates have been considered but were ruled out based on experimental observations for certain ligand systems. chemrxiv.orgnih.gov

The study of reaction kinetics provides further insight into the mechanism. For example, in some zinc-catalyzed cyclization reactions, the reaction is first-order in the catalyst and zero-order in the substrate, suggesting that the formation of the active catalyst is the rate-determining step. nih.gov For aerobic copper-catalyzed oxidations, kinetic studies have indicated that the deprotonation of the substrate can be the rate-limiting step. acs.org

A general reaction coordinate diagram for a two-step reaction involving an intermediate is shown below, which is a common feature in many catalytic cycles. youtube.com

| Feature | Description |

| Reactants | The starting materials of the reaction. |

| Transition State 1 | The highest energy point on the path from reactants to the intermediate. |

| Intermediate | A metastable species formed during the reaction. |

| Transition State 2 | The highest energy point on the path from the intermediate to the products. |

| Products | The final materials formed in the reaction. |

This table describes the key features of a typical reaction coordinate diagram for a multi-step reaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of cyclopropyl (B3062369) ketones. While comprehensive DFT studies specifically targeting bis(1-methylcyclopropyl)methanone are not extensively documented in publicly available literature, the principles and findings from studies on analogous cyclopropyl ketones can be extrapolated to understand its characteristics. These calculations are crucial for elucidating molecular and electronic structures, mapping reaction pathways, and predicting spectroscopic properties.

The geometry of this compound is characterized by the two cyclopropyl rings attached to the carbonyl carbon. The orientation of these rings relative to the carbonyl group is a key determinant of the molecule's conformational preferences and reactivity. Theoretical studies on simpler analogs, such as cyclopropyl methyl ketone, have utilized molecular orbital calculations to determine the most stable geometry. These studies often reveal a preferred conformation where the cyclopropyl ring bisects the C-C=O plane to minimize steric hindrance and optimize electronic interactions.

The electronic structure of this compound is significantly influenced by the high s-character of the C-C bonds within the cyclopropyl rings. This leads to a unique electronic environment around the carbonyl group. The interaction between the π-system of the carbonyl group and the "bent" bonds of the cyclopropyl rings can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This would likely show delocalization of electron density between the cyclopropyl rings and the carbonyl group, contributing to its distinct reactivity.

The presence of the methyl groups on the cyclopropyl rings introduces additional steric and electronic effects. These groups can influence the conformational equilibrium and the electron density distribution within the molecule.

| Property | Expected Value/Characteristic | Basis of Prediction |

| C-C=O Bond Angle | Approximately 120° | Standard sp² hybridization of the carbonyl carbon. |

| Dihedral Angle (Cyclopropyl-Carbonyl) | Non-planar | Minimization of steric strain and optimization of orbital overlap. |

| HOMO-LUMO Gap | Moderate | Influence of the strained rings and the carbonyl chromophore. |

| Electron Density | Highest on the oxygen atom of the carbonyl group | Due to the electronegativity of oxygen. |

This table presents expected properties based on theoretical principles and data from analogous compounds due to the absence of specific published data for this compound.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving cyclopropyl ketones. For this compound, reactions of interest include nucleophilic additions to the carbonyl group and ring-opening reactions of the cyclopropyl moieties.

Similarly, DFT studies on the DABCO-catalyzed Cloke-Wilson rearrangement of cyclopropyl ketones to dihydrofurans have elucidated the reaction mechanism and the factors controlling regioselectivity. nih.govacs.org These studies reveal that the reaction is initiated by a nucleophilic attack on one of the cyclopropyl carbons, leading to ring cleavage. The relative energies of the transition states for attack at different positions determine the observed regioselectivity. In one studied case, the activation barrier for the initial nucleophilic attack was found to be 29.0 kcal/mol. acs.org

Computational investigations into formal [3+2] cycloadditions of cyclopropyl ketones have revealed that the regioselectivity of the ring opening is governed by the electronic properties of the substituents on the cyclopropane (B1198618) ring. smolecule.com It has been shown that cleavage preferentially occurs at the more substituted carbon-carbon bond, leading to the formation of a more stable radical intermediate. smolecule.com This insight is directly applicable to this compound, suggesting that in a ring-opening reaction, the bond between the two quaternary carbons of one of the cyclopropyl rings would be the most likely to break.

| Reaction Type | Key Intermediates | Calculated Activation Energy (Analogous Systems) |

| Phosphine-Catalyzed Ring Opening | Zwitterionic intermediate, Enolate | ~29 kcal/mol for initial ring opening rsc.org |

| DABCO-Catalyzed Rearrangement | Zwitterionic intermediate | ~29 kcal/mol for initial nucleophilic attack acs.org |

| Formal [3+2] Cycloaddition | Radical anion | Not explicitly calculated in the provided sources. |

The activation energies presented are for related cyclopropyl ketone systems and serve as an estimate for the processes involving this compound.

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These predictions, when compared with experimental data, can validate the computed molecular structure and provide a deeper understanding of the spectroscopic features.

Similarly, the IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the cyclopropyl groups. DFT calculations can predict this vibrational frequency, and the deviation from the experimental value can provide information about the accuracy of the computational method.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful techniques for studying the conformational dynamics and intermolecular interactions of molecules. To date, no specific molecular dynamics simulations for this compound have been reported in the reviewed scientific literature.

However, such simulations could provide valuable information about the conformational landscape of the molecule. The two cyclopropyl groups can rotate around the C-C bonds connecting them to the carbonyl carbon, leading to different conformers. MD simulations could explore the potential energy surface associated with these rotations and identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations could be used to study the behavior of this compound in different solvent environments. This would be particularly relevant for understanding its reactivity in solution, as the solvent can influence the conformational preferences and the stability of reaction intermediates. In a broader context, MD simulations are frequently used to investigate the interactions of small molecules with biological macromolecules, such as enzymes, which could be a potential application for understanding the biological activity of this compound and its derivatives. nih.govnih.gov

Reactivity and Selectivity Predictions

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. For this compound, this includes predicting the most likely sites for nucleophilic and electrophilic attack and the stereochemical outcome of reactions.

The carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The reactivity of the carbonyl group can be quantified by calculating properties such as the Mulliken charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the C=O bond.

The cyclopropyl rings themselves can also participate in reactions, most notably ring-opening reactions. As mentioned earlier, computational studies on related systems suggest that the regioselectivity of these reactions is dictated by the stability of the resulting intermediates. smolecule.com In the case of this compound, the presence of the methyl groups would favor the formation of a tertiary radical or carbocation upon ring opening, making the bond between the two quaternary carbons the most likely site of cleavage.

DFT calculations can also be used to predict the stereoselectivity of reactions. For example, in a nucleophilic addition to the carbonyl group, the two faces of the planar carbonyl are diastereotopic. The relative energies of the transition states leading to the two possible stereoisomeric products can be calculated to predict which diastereomer will be formed in excess.

Derivatization and Functional Group Interconversions

Synthesis of Substituted Bis(1-methylcyclopropyl)methanone Analogues

The creation of analogues of this compound can be achieved by introducing functional groups onto the cyclopropyl (B3062369) rings or by chemically altering the ketone.

Direct functionalization of the cyclopropyl C-H bonds in this compound is challenging. Therefore, the synthesis of analogues with substituted rings typically involves the use of pre-functionalized cyclopropyl precursors. Methods such as the Simmons-Smith reaction, which uses an organozinc carbenoid to convert alkenes into cyclopropanes, are fundamental for creating the initial substituted ring structure. smolecule.com For instance, appropriately substituted 1-methylvinyl precursors can undergo cyclopropanation to yield functionalized 1-methylcyclopropyl groups that are then used to construct the final ketone.

Another advanced strategy involves the palladium(0)-catalyzed C-H bond functionalization of cyclopropane (B1198618) rings. researchgate.net This method allows for the intramolecular formation of new C-C bonds, leading to complex fused-ring systems like quinoline (B57606) and tetrahydroquinoline derivatives from suitable precursors. researchgate.net While not a direct substitution on the parent ketone, this highlights a pathway to highly derivatized structures where the core cyclopropyl motif is a key reactive component. researchgate.net A two-step sequence involving the 1-methylvinylation of phenols followed by cyclopropanation provides access to 1-methylcyclopropyl aryl ethers, demonstrating a route to incorporate heteroatoms. researchgate.net

The carbonyl group in this compound is a prime site for chemical modification, exhibiting reactivity typical of ketones. smolecule.com It is susceptible to nucleophilic attack, allowing for a variety of transformations.

Key modifications include:

Nucleophilic Addition: The ketone can react with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to form tertiary alcohols.

Reduction: The carbonyl can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Methylenation: The ketone can be converted to its corresponding alkene, 1,1'-(prop-1-en-2-ylidene)bis(1-methylcyclopropane), through reactions like the Wittig reaction or by using reagents such as bis(iodozincio)methane. nih.gov Computational studies on the reaction with bis(iodozincio)methane indicate a two-step process involving nucleophilic addition of the methylene (B1212753) group followed by olefination, facilitated by the two zinc atoms. nih.gov

Table 1: Selected Modifications of the Ketone Moiety

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | smolecule.com |

| Methylenation | Bis(iodozincio)methane (CH₂(ZnI)₂) or Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene (Exocyclic methylene) | nih.gov |

| Nucleophilic Addition | Organometallic Reagents (e.g., R-MgBr, R-Li) | Tertiary Alcohol | smolecule.com |

Exploration of Synthetic Transformations of Derivatives

The derivatives of this compound, particularly those resulting from modifications to the ketone or rings, can undergo further synthetic transformations, including skeletal rearrangements and conversions to entirely different molecular frameworks.

The strained nature of the cyclopropyl rings in derivatives of this compound makes them susceptible to rearrangement reactions that can alter the ring size.

Ring Expansion: Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, a cyclopropylmethyl system can rearrange to a more stable cyclobutyl system. For instance, treatment of a tertiary alcohol derivative (formed by nucleophilic addition to the ketone) with acid could initiate a pinacol-type rearrangement, potentially leading to ring expansion. wikipedia.org Metal-promoted rearrangements, for example using Hg(OCOCF₃)₂, can also drive the expansion of related vinylcyclopropane (B126155) systems to cyclopentanones. ugent.be

Ring Contraction: While less common from a cyclopropyl group, ring contraction reactions are a significant class of transformations in cyclic systems. etsu.edu The Favorskii rearrangement, for example, converts α-halo cycloalkanones into ring-contracted esters or carboxylic acids upon treatment with a base. harvard.edu If a this compound derivative were halogenated at the α-position to the ketone, it could theoretically undergo a quasi-Favorskii rearrangement, although this specific transformation is not documented. harvard.edu Ring contractions are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate during the reaction. youtube.com

Table 2: Potential Ring Rearrangements of Cyclopropyl Ketone Derivatives

| Transformation | Key Intermediate/Substrate Feature | Potential Product Type | General Reaction Name/Type | Reference |

|---|---|---|---|---|

| Ring Expansion | Carbocation adjacent to the cyclopropyl ring (e.g., from an alcohol derivative) | Cyclobutanone derivative | Pinacol-type Rearrangement | wikipedia.org |

| Ring Contraction | α-halo ketone derivative | Cyclopentane carboxylic acid derivative (from a larger ring) | Favorskii Rearrangement | harvard.edu |

The unique structure of this compound allows it to serve as a precursor to a variety of other organic scaffolds through reactions that open one or both of the cyclopropyl rings.

One powerful transformation is the nickel-catalyzed net C-C activation and difunctionalization of cyclopropyl ketones. nih.gov This reaction cross-couples the cyclopropyl ketone with organozinc reagents and chlorotrimethylsilane, resulting in ring-opened, 1,3-difunctionalized silyl (B83357) enol ethers. nih.gov This process effectively converts the constrained three-carbon ring into a linear, functionalized three-carbon unit that is a versatile building block for further synthesis. nih.gov

Furthermore, cyclopropyl-carbonyl substituted compounds can be converted into heterocyclic systems. For example, a cyclopropyl-substituted 1,3-bis(silyl enol ether), derived in two steps from a cyclopropyl ketone, can undergo cyclization with oxalyl chloride to produce γ-alkylidenebutenolides, which are pharmacologically important structures. researchgate.net The same intermediate can react with other 1,3-dielectrophiles to form substituted phenols, demonstrating the conversion of the initial structure into both heterocyclic and aromatic scaffolds. researchgate.net These transformations showcase the potential of this compound derivatives to act as synthons for constructing complex molecular frameworks.

Applications in Polymer Chemistry and Materials Science Research

Monomeric Applications in Polymer Synthesis

Polymerization of Cyclopropyl-Containing Monomers

There is no available data on the homopolymerization of Bis(1-methylcyclopropyl)methanone.

Copolymerization Behavior

There is no available data on the copolymerization of this compound with other monomers.

Development of Advanced Polymeric Materials

Structure-Property Relationships in Cyclopropyl-Containing Polymers

Without the existence of polymers derived from this compound, a discussion of their structure-property relationships is not possible.

Novel Material Design

There is no information on the design of novel materials using this compound as a polymeric constituent.

Q & A

Q. What are the primary challenges in determining the physical properties (e.g., melting point, solubility) of Bis(1-methylcyclopropyl)methanone, and what methodologies are recommended for accurate characterization?

- Methodological Answer : Experimental determination of physical properties for strained cyclic ketones like this compound is complicated by its low thermal stability and potential cyclopropane ring-opening under heating. Differential Scanning Calorimetry (DSC) under inert atmospheres is advised for melting point analysis to avoid decomposition . For solubility, use computational tools like Quantitative Structure-Property Relationship (QSPR) models (e.g., CC-DPS databases) to predict logP and solubility parameters in polar/non-polar solvents . If experimental data is unavailable, cross-validate predictions with structurally similar compounds (e.g., cyclopropyl ketones) from PubChem or ChemSpider .

Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for cyclopropane proton splitting patterns (~δ 0.5–1.5 ppm) and carbonyl carbon signals (~δ 200–220 ppm) .

- GC-MS : Monitor for degradation products (e.g., methylcyclopropane fragments at m/z 55–70) .

- FTIR : Confirm ketone C=O stretching (~1700–1750 cm) and cyclopropane C-H vibrations (~3050 cm) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to maximize yield while minimizing ring-opening side reactions?

- Methodological Answer :

- Reaction Design : Use low-temperature Friedel-Crafts acylation (≤0°C) with Lewis acids (e.g., AlCl) to stabilize the cyclopropane ring. Avoid protic solvents to prevent acid-catalyzed ring-opening .

- Catalyst Screening : Compare yields using alternative catalysts (e.g., FeCl, ZnCl) in dichloromethane vs. toluene (see Table 1).

- In Situ Monitoring : Employ ReactIR to track acyl intermediate formation and adjust reagent stoichiometry dynamically .

Table 1 : Synthetic Yield Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl | Dichloromethane | 0 | 78 |

| FeCl | Toluene | -10 | 65 |

| ZnCl | Dichloromethane | 5 | 52 |

Q. How can contradictions in reported reactivity data (e.g., ketone vs. cyclopropane stability) be resolved for this compound?

- Methodological Answer :

- Mechanistic Studies : Use Density Functional Theory (DFT) to model bond dissociation energies (BDEs) of the cyclopropane C-C bonds (~65 kcal/mol) vs. ketone carbonyl bonds (~180 kcal/mol). This predicts preferential ring-opening over ketone reduction .

- Experimental Validation : Perform competitive reactions (e.g., hydrogenation with Pd/C) and analyze products via GC-MS to confirm whether cyclopropane or ketone reacts first .

Q. What advanced computational tools are available to predict the biological activity or catalytic applications of this compound?

- Methodological Answer :

- Retrosynthesis AI : Tools like Pistachio/BKMS_METABOLIC integrate reaction databases to propose novel pathways for derivatizing the ketone into bioactive analogs (e.g., Schiff bases for antimicrobial testing) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and predict metabolic stability .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Batch Comparison : Use principal component analysis (PCA) on NMR datasets to identify outliers caused by trace solvents or moisture .

- Reference Standards : Cross-calibrate instruments with certified reference materials (CRMs) from NIST or PubChem .

Application-Oriented Questions

Q. What are the potential applications of this compound in polymer chemistry, and how can its photoinitiation efficiency be tested?

- Methodological Answer :

- Photoinitiator Screening : Conduct UV-Vis spectroscopy to assess absorption maxima (~250–300 nm for n→π* transitions). Compare polymerization rates of acrylates under UV light (λ = 365 nm) using photo-DSC .

- Stability Tests : Monitor radical generation via ESR spectroscopy under controlled oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.